N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide
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Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide, also known as APDMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. APDMB is a thiazole-based compound that has been synthesized through various methods and has been found to exhibit significant biochemical and physiological effects.
Scientific Research Applications
Biological Activities and Potential Mechanisms
Antioxidant Properties
Research on various thiazole derivatives and related compounds, such as N-acetylcysteine, indicates a trend toward antioxidant properties. These compounds have been explored for their ability to modulate oxidative stress pathways and protect against cellular damage (Dean et al., 2011; Munteanu & Apetrei, 2021). The potential for "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide" to act as an antioxidant could be inferred from these findings, suggesting its use in combating oxidative stress-related diseases.
Neuroprotective Effects
Compounds structurally related to thiazoles have shown neuroprotective effects, indicating potential applications in treating neurodegenerative diseases or psychiatric disorders. The antidepressant tianeptine, with structural similarities to tricyclic antidepressants, provides insights into how structural components can influence neurobiological properties, potentially relevant to the thiazole derivative (McEwen & Olié, 2005).
Antimicrobial Activity
The broad spectrum of activities against bacteria, fungi, and viruses observed in various thiazole compounds suggests potential antimicrobial applications for "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide". This is supported by studies on similar compounds that have demonstrated efficacy in combating microbial infections (Leoni et al., 2014; Bedoux et al., 2012).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12(23)18-16(13-8-5-4-6-9-13)21-20(27-18)22-19(24)14-10-7-11-15(25-2)17(14)26-3/h4-11H,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGPOKFSBOGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide |
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